molecular formula C82H129N19O27 B12389227 Jak3tide

Jak3tide

Cat. No.: B12389227
M. Wt: 1813.0 g/mol
InChI Key: YCCZUAPZOIRGGY-JSADHPBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jak3tide is a synthetic peptide substrate commonly used in kinase assays. It is specifically designed to be a substrate for Janus kinase 3 (JAK3) and Janus kinase 2 (JAK2). The peptide sequence of this compound is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys. This compound is utilized in various research areas, including cancer, cardiovascular disease, cytoplasmic tyrosine kinases, inflammation, and the JAK/STAT pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jak3tide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions

Jak3tide primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue in the peptide sequence. This reaction is catalyzed by Janus kinase 3 and Janus kinase 2.

Common Reagents and Conditions

Major Products Formed

The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be detected and quantified using various analytical techniques such as mass spectrometry and HPLC .

Scientific Research Applications

Jak3tide is widely used in scientific research due to its role as a substrate for Janus kinase 3 and Janus kinase 2. Some of its key applications include:

Mechanism of Action

Jak3tide functions as a substrate for Janus kinase 3 and Janus kinase 2. Upon binding to these kinases, this compound undergoes phosphorylation at the tyrosine residue. This phosphorylation event is a critical step in the JAK/STAT signaling pathway, which mediates responses to various cytokines and growth factors. The phosphorylated this compound can then be used to study the activity and regulation of Janus kinases .

Comparison with Similar Compounds

Jak3tide is unique due to its specific sequence and high affinity for Janus kinase 3 and Janus kinase 2. Similar compounds include:

This compound stands out due to its specific application in studying the JAK/STAT pathway and its high purity, making it a valuable tool in various research fields.

Properties

Molecular Formula

C82H129N19O27

Molecular Weight

1813.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1

InChI Key

YCCZUAPZOIRGGY-JSADHPBBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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